1,5-Dichloro-2-methoxy-3-propoxybenzene
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Overview
Description
1,5-Dichloro-2-methoxy-3-propoxybenzene is an organic compound with the molecular formula C10H12Cl2O2 and a molecular weight of 235.10 g/mol . This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a propoxy group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-methoxy-3-propoxybenzene typically involves the chlorination of 2-methoxy-3-propoxybenzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the 1 and 5 positions of the benzene ring. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-methoxy-3-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or to reduce the aromatic ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) are used in the presence of hydrogen gas (H2) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .
Scientific Research Applications
1,5-Dichloro-2-methoxy-3-propoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-methoxy-3-propoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1,5-Dichloro-2-methoxy-3-propoxybenzene can be compared with other similar compounds such as:
1,5-Dichloro-2-methoxybenzene: Lacks the propoxy group, which may result in different chemical reactivity and biological activity.
1,5-Dichloro-3-propoxybenzene: Lacks the methoxy group, which can affect its solubility and interaction with other molecules.
2,4-Dichloro-1-methoxy-3-propoxybenzene: The different positions of the chlorine atoms can lead to variations in its chemical and physical properties
Properties
IUPAC Name |
1,5-dichloro-2-methoxy-3-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O2/c1-3-4-14-9-6-7(11)5-8(12)10(9)13-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSSNULVLPYQBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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